

Synthesis and Enhanced Bioactivity of Oroidin Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: **Oroidin**

Cat. No.: **B1234803**

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This document provides detailed application notes and protocols for the synthesis and biological evaluation of **Oroidin** derivatives. **Oroidin**, a marine alkaloid originally isolated from sponges of the genus *Agelas*, serves as a versatile scaffold for the development of novel bioactive compounds with potent antimicrobial, anti-biofilm, and anticancer activities. These protocols are intended to guide researchers in the synthesis of promising **Oroidin** analogues and the assessment of their enhanced biological activities.

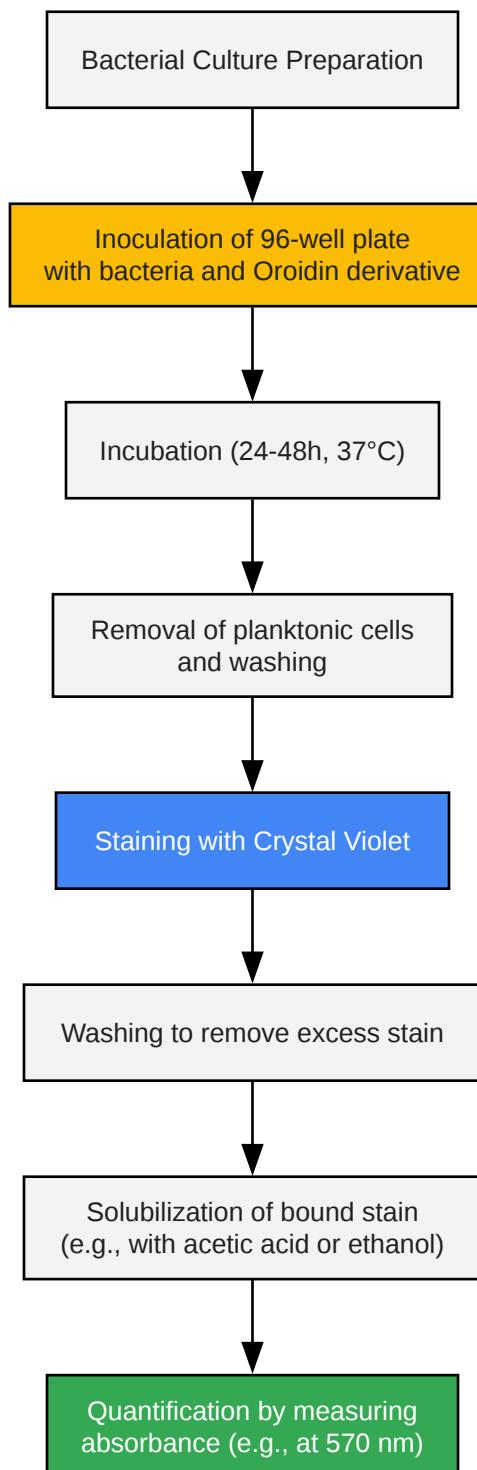
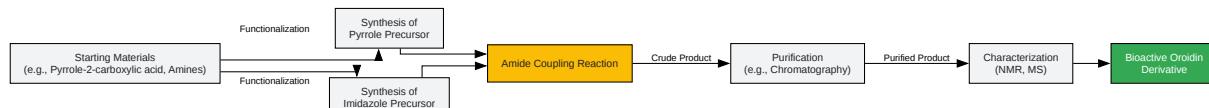
Introduction to Oroidin and its Derivatives

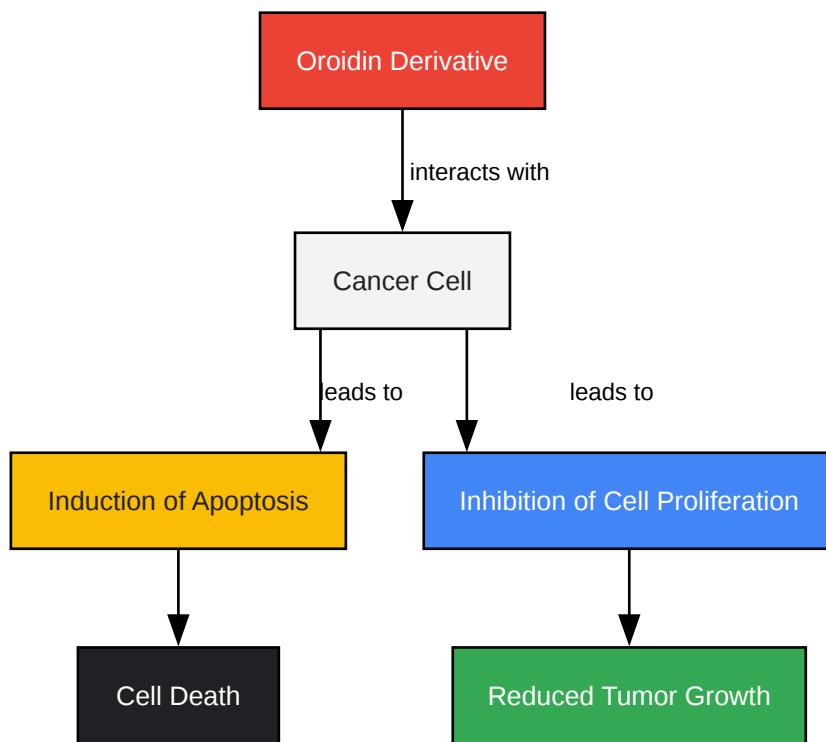
Oroidin is a pyrrole-imidazole alkaloid characterized by a dibrominated pyrrole head and a 2-aminoimidazole tail connected by a flexible linker. Its unique structure has inspired the synthesis of a wide array of derivatives with improved potency and pharmacological properties. Key modifications include alterations to the pyrrole ring, the imidazole moiety, and the linker, leading to the discovery of "reverse amide" analogues, N-alkylated derivatives, and compounds with substituted aromatic rings in place of the pyrrole group. These modifications have been shown to significantly enhance the bioactivity of the parent compound.

Synthesis of Bioactive Oroidin Derivatives

The synthesis of **Oroidin** derivatives can be achieved through various strategies. A common approach involves the coupling of a functionalized pyrrole carboxylic acid with a suitable amine-containing imidazole derivative. Below is a representative synthetic workflow.

General Synthetic Workflow



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